5-Chloropyrimidine-2(1H)-thione

Description

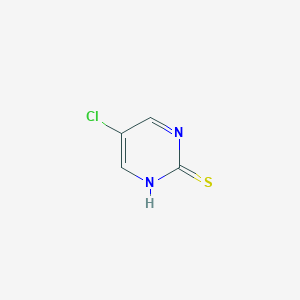

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2S/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPFSEFXQRQMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=S)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873569 | |

| Record name | 5-Chloro-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34772-97-9 | |

| Record name | 5-Chloro-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34772-97-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization Techniques for 5 Chloropyrimidine 2 1h Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule in solution. It provides information about the chemical environment, connectivity, and number of different types of atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 5-Chloropyrimidine-2(1H)-thione, the key signals anticipated are from the protons on the pyrimidine (B1678525) ring and the N-H proton of the thione tautomer. The pyrimidine ring contains two protons at positions 4 and 6. Due to the symmetrical nature of the substitution pattern around the C4-C6 axis, these protons are chemically equivalent and would be expected to appear as a single signal. The N-H proton of the thione/thiol group will also produce a signal, which is often broad and its chemical shift can be dependent on solvent and concentration.

Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| H4, H6 | 8.0 - 8.5 | Singlet (s) | 2H |

| N-H (Thione/Thiol) | 12.0 - 14.0 | Broad Singlet (br s) | 1H |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, four distinct signals are expected, corresponding to the four carbon atoms in the pyrimidine ring. The C=S carbon (C2) is expected to be the most deshielded, appearing significantly downfield. The carbon atom bearing the chlorine (C5) will also have a characteristic chemical shift, while the two equivalent CH carbons (C4 and C6) will produce a single signal.

Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C2 (C=S) | 175 - 185 |

| C4, C6 | 140 - 150 |

| C5 | 115 - 125 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

For this compound (C₄H₃ClN₂S), the molecular weight is 146.60 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 146. A characteristic feature would be the presence of an M+2 peak at m/z 148, with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl).

Electron impact ionization would likely cause the molecule to fragment in predictable ways. Common fragmentation pathways for pyrimidinethiones include the loss of small molecules or radicals.

Expected Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | Identity / Likely Loss |

| [M]⁺ | 146 | Molecular Ion |

| [M+2]⁺ | 148 | Isotope peak for ³⁷Cl |

| [M - H]⁺ | 145 | Loss of a hydrogen radical |

| [M - Cl]⁺ | 111 | Loss of a chlorine radical |

| [M - HCN]⁺ | 119 | Loss of hydrogen cyanide |

| [M - HCSN]⁺ | 87 | Loss of thiofulminic acid |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the N-H bond, C=C and C=N bonds of the aromatic ring, the C-Cl bond, and the C=S (thione) bond. The presence of a broad band in the 3400-3200 cm⁻¹ region would suggest N-H stretching, confirming the thione tautomer's presence in the solid state. The C=S stretching vibration typically appears in the 1300-1100 cm⁻¹ region.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H | 3400 - 3200 | Stretch |

| C-H (aromatic) | 3100 - 3000 | Stretch |

| C=N, C=C (ring) | 1650 - 1500 | Stretch |

| C=S (thione) | 1300 - 1100 | Stretch |

| C-Cl | 800 - 600 | Stretch |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

If a suitable crystal were grown, X-ray analysis would confirm the planarity of the pyrimidine ring and provide the exact bond distances for the C-Cl, C=S, and various C-N and C-C bonds within the ring. Furthermore, it would reveal how the molecules pack in the crystal lattice, which is often governed by hydrogen bonds involving the N-H group and the nitrogen atoms of adjacent rings or potentially the thione sulfur atom. This technique would unequivocally distinguish between the thione and thiol tautomers in the solid state. However, as of now, no public crystal structure data is available for this specific compound.

Theoretical and Computational Investigations of 5 Chloropyrimidine 2 1h Thione

Molecular Modeling and Simulation Approaches

Molecular Docking for Ligand-Target Interaction Prediction and Binding Affinity

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method would be crucial in identifying potential biological targets for 5-Chloropyrimidine-2(1H)-thione and estimating the strength of their interaction.

The process involves computationally placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. For pyrimidine-2-thione derivatives, molecular docking has been employed to explore their potential as inhibitors of various enzymes, including those involved in cancer and viral replication. For instance, studies on related compounds have identified key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to their binding affinity.

A hypothetical molecular docking study of this compound against a potential target would likely reveal interactions involving the pyrimidine (B1678525) ring, the chlorine substituent, and the thione group. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the thione group can also participate in hydrogen bonding or other interactions. The chlorine atom can form halogen bonds or engage in hydrophobic interactions, influencing the compound's binding specificity and affinity.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Dynamic Interactions

Following molecular docking, molecular dynamics (MD) simulations provide a more dynamic and realistic view of the ligand-receptor complex. By simulating the movements of atoms over time, MD simulations can assess the stability of the predicted binding pose and characterize the dynamic nature of the interactions.

An MD simulation of a this compound-protein complex would involve placing the docked system in a simulated physiological environment (water, ions) and calculating the forces between atoms to predict their motion. Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand. These simulations can reveal whether the initial docked pose is maintained over time and highlight the key residues that form persistent interactions with the ligand. For related pyrimidine derivatives, MD simulations have been instrumental in confirming the stability of ligand binding and understanding the conformational changes that may occur upon binding.

Binding Free Energy Calculations (e.g., MM-PBSA)

To obtain a more accurate estimation of binding affinity than docking scores alone, binding free energy calculations are performed. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is a popular approach that calculates the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model.

The MM-PBSA method would calculate the binding free energy of this compound to its target by analyzing snapshots from the MD simulation trajectory. This provides an average binding energy that accounts for the dynamic nature of the complex. The resulting value is often more reliable than the initial docking score and can be used to rank different compounds or binding poses.

Cross-Dynamic Correlation Matrix (DCCM) and Free Energy Landscape (FEL) Analyses

Advanced analyses such as the Cross-Dynamic Correlation Matrix (DCCM) and Free Energy Landscape (FEL) can provide deeper insights into the allosteric effects and conformational dynamics of the ligand-receptor complex.

DCCM analysis would reveal correlated motions between different parts of the protein upon binding of this compound. This can help identify allosteric sites and understand how ligand binding at one site might affect the protein's function at a distant site. The FEL analysis, on the other hand, maps the conformational space sampled by the complex during the MD simulation, identifying the most stable (low-energy) conformational states. This can help to understand the mechanism of binding and the energetic barriers between different states.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Pharmacokinetic Profiling

Beyond target interaction, the potential of a compound as a drug is heavily dependent on its pharmacokinetic properties. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools are used to assess these properties computationally.

For this compound, these tools would predict parameters such as its solubility, permeability across biological membranes (like the gut wall and blood-brain barrier), potential for metabolism by cytochrome P450 enzymes, and likelihood of being a substrate or inhibitor of drug transporters. For instance, Lipinski's rule of five is a commonly used filter to assess drug-likeness based on molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. Studies on various pyrimidine derivatives often use platforms like SwissADME to predict these properties and guide the design of compounds with more favorable pharmacokinetic profiles. nih.govnih.gov

A hypothetical ADME profile for this compound might be generated using such tools, providing early insights into its potential for oral bioavailability and its metabolic fate.

Structure-Property Relationship (SPR) Studies using Computational Methodologies

Structure-Property Relationship (SPR) studies aim to understand how the chemical structure of a molecule influences its properties, including its biological activity and ADME characteristics. Computational methods are invaluable in establishing these relationships.

For this compound, computational SPR studies would involve systematically modifying its structure (e.g., changing the position or type of substituent) and calculating the resulting changes in properties. This could involve Quantitative Structure-Activity Relationship (QSAR) models, which correlate structural descriptors with biological activity. By analyzing a series of related pyrimidine-thione analogs, it would be possible to build a model that predicts the activity of new compounds based on their structure. This approach is crucial for optimizing lead compounds in drug discovery. A review of pyrimidine derivatives highlights that the nature and position of substituents on the pyrimidine ring significantly influence their biological activities. nih.gov

Biological and Pharmacological Investigations of 5 Chloropyrimidine 2 1h Thione Derivatives

Antimicrobial Efficacy and Mechanistic Insights

Derivatives of 5-Chloropyrimidine-2(1H)-thione have been the subject of numerous studies to evaluate their effectiveness against a range of pathogenic microorganisms. These investigations have revealed that modifications to the core structure can lead to compounds with significant antibacterial and antifungal activities.

Antibacterial Activity and Bacterial Target Modulation

The antibacterial potential of pyrimidine (B1678525) derivatives has been well-established, and compounds incorporating the 5-chloro and 2-thione functionalities are no exception. Research into dihydropyrimidine-2-thione derivatives has demonstrated their activity, particularly against Gram-positive bacteria. For instance, certain synthesized dihydropyrimidine-2-thione derivatives have shown mild antibacterial activity specifically against Staphylococcus aureus. amazonaws.com

Further studies on related chloro-pyrimidine structures have highlighted their broad-spectrum potential. For example, the synthesis and screening of 4-chloro-pyrimidine-5-carbonitriles revealed that some derivatives exhibit significant inhibitory activity. nih.gov Specifically, compounds with substituted amino groups at the 4-position showed notable efficacy. One such derivative displayed inhibitory activity against Staphylococcus aureus, while another was found to be twice as potent as the reference drug Tobramycin against Enterobacter aerogenes. nih.gov The antibacterial activity of some thione-substituted 1,2,4-triazole (B32235) Schiff bases has also been evaluated, with one derivative containing a chloro-salicylaldehyde moiety showing high activity against Acinetobacter calcoaceticus and Staphylococcus aureus. nih.gov

The mechanism of action for these antibacterial activities is believed to involve the disruption of essential bacterial processes. While specific mechanistic studies on this compound derivatives are not extensively detailed in the available literature, related thienopyrimidine compounds are thought to act as antimetabolites of nucleic acids due to their structural similarity to biogenic purines. srce.hr

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity/Observation | Reference |

| Dihydropyrimidine-2-thione derivatives | Staphylococcus aureus | Mild antibacterial activity | amazonaws.com |

| 4-Chloro-pyrimidine-5-carbonitrile derivative | Staphylococcus aureus | Significant inhibitory activity | nih.gov |

| 4-Substituted-amino-pyrimidine-5-carbonitrile derivative | Enterobacter aerogenes | Two-fold more potent than Tobramycin | nih.gov |

| Thione substituted 1,2,4-triazole Schiff base (with 5-chlorosalicylaldehyde) | Acinetobacter calcoaceticus | High activity (33 mm inhibition zone) | nih.gov |

| Thione substituted 1,2,4-triazole Schiff base (with 5-chlorosalicylaldehyde) | Staphylococcus aureus | High activity (20 mm inhibition zone) | nih.gov |

Antifungal Activity and Fungal Target Modulation

The antifungal properties of this compound derivatives and their analogs have also been a focus of scientific investigation. Dihydropyrimidine-2(1H)-thiones, as a class of compounds, are recognized for their wide spectrum of biological activities, including antifungal effects. researchgate.net Studies on various pyrimidine derivatives have demonstrated their potential to inhibit the growth of pathogenic fungi. nih.gov

For example, a series of phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety were synthesized and screened for their antifungal activities. mdpi.com One of the compounds in this series exhibited excellent antifungal activity against Sclerotinia sclerotiorum, with an EC50 value of 0.51 μg/mL, which was comparable to the commercial fungicide Carbendazim. mdpi.com The structure-activity relationship studies suggested that the introduction of an electron-withdrawing group at the ortho-position of the benzene (B151609) ring could enhance the antifungal activity. mdpi.com

The mode of action for the antifungal activity of related thienopyrimidine derivatives is suggested to be the disruption of the cytoplasmic membrane. srce.hr This can occur through actions on membrane potential, permeability, or the net surface charge of the microbial membranes, leading to the leakage of cellular components and ultimately cell death. srce.hr

Table 2: Antifungal Activity of Selected Thione Derivatives

| Compound/Derivative Class | Fungal Strain | Activity/Observation (EC50) | Reference |

| Phenylthiazole derivative with 1,3,4-thiadiazole thione | Sclerotinia sclerotiorum | 0.51 μg/mL | mdpi.com |

| Thienopyrimidine derivative | Candida albicans | MIC >50 <100 μg/mL | srce.hr |

Antineoplastic and Anticancer Potentials

The quest for novel anticancer agents has led to the exploration of a wide range of synthetic compounds, including derivatives of this compound. These molecules have been evaluated for their ability to inhibit the growth of cancer cells, induce programmed cell death, and interfere with key biological pathways essential for tumor progression.

Evaluation of Cytotoxicity and Apoptosis Induction in Cancer Cell Lines

Numerous studies have reported the cytotoxic effects of pyrimidine and thiopyrimidine derivatives against various cancer cell lines. For instance, a series of 6-amino-5-cyano-2-thiopyrimidine derivatives were evaluated for their in vitro anticancer activity against 60 human cancer cell lines by the National Cancer Institute (NCI). nih.gov A derivative with a 2,4-dichloro phenyl moiety demonstrated a broad spectrum of anticancer activity against seven of the nine tested cancerous subpanels and was selected for further five-dose assay. nih.gov This compound also showed a good safety profile against a normal human lung fibroblast cell line. nih.gov

The mechanism of cytotoxicity is often linked to the induction of apoptosis, or programmed cell death. The aforementioned 2,4-dichloro phenyl derivative was found to trigger apoptosis by activating caspase-3 and the pro-apoptotic protein Bax, while suppressing the anti-apoptotic protein Bcl-2. nih.gov The percentage of necrotic cells also increased significantly in leukemia cell lines treated with this compound. nih.gov Similarly, certain thienopyrimidine compounds have been shown to induce apoptosis in KRAS and BRAF mutated colorectal cancer cell lines. nih.govresearchgate.net

Table 3: Cytotoxicity of Selected Pyrimidine and Thiopyrimidine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| 6-Amino-5-cyano-2-thiopyrimidine with 2,4-dichloro phenyl moiety | Leukemia (SR) | Not specified, but showed high growth inhibition | nih.gov |

| 1,2,3-Triazole-pyrimidine hybrid | EC-109 (Esophageal Carcinoma) | 1.42 - 6.52 | nih.gov |

| amazonaws.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivative | A549 (Lung Carcinoma) | 1.02 | nih.gov |

| amazonaws.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivative | HeLa (Cervical Carcinoma) | 0.75 | nih.gov |

| Thienopyrimidine derivative (5b) | HCT116 (Colon Carcinoma) | 70 - 110 | nih.gov |

| Thienopyrimidine derivative (6b) | HT29 (Colon Carcinoma) | 70 - 110 | nih.gov |

| Thienopyrimidine derivative (6d) | HeLa (Cervical Carcinoma) | 70 - 110 | nih.gov |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (C32) | 24.4 | mdpi.com |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (A375) | 25.4 | mdpi.com |

Enzyme Inhibition in Cancer-Related Pathways (e.g., DNA Synthesis Inhibition, Topoisomerase Inhibition, CDK1 Inhibition)

A key strategy in cancer therapy is the inhibition of enzymes that are crucial for cancer cell survival and proliferation. Derivatives of this compound have been investigated as inhibitors of several such enzymes.

DNA Synthesis Inhibition: Dihydropyrimidine-2(1H)-thiones have been identified as potential inhibitors of ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis. nih.gov The inhibition of RNR can lead to the depletion of deoxynucleoside triphosphates, thereby halting DNA replication and cell proliferation. nih.gov

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication, transcription, and repair. nih.gov Inhibition of these enzymes can lead to DNA damage and cell death. While direct studies on this compound derivatives as topoisomerase inhibitors are limited, related podophyllotoxin–thiourea (B124793) congeners have been reported as DNA topoisomerase II inhibitors, with one derivative showing potent activity against human prostate cancer cells. mdpi.com

CDK1 Inhibition: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. A series of 2-amino-4-aryl-5-chloropyrimidines were identified as potent inhibitors of both Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1). This dual inhibitory activity makes them attractive candidates for cancer therapy.

Modulation of Cell Proliferation and Related Biological Pathways

Beyond direct cytotoxicity and enzyme inhibition, derivatives of this compound can modulate cell proliferation through various biological pathways. The 6-amino-5-cyano-2-thiopyrimidine derivative with a 2,4-dichloro phenyl moiety was found to arrest the cell cycle at the S phase in leukemia cells. nih.gov Similarly, a 1,2,3-triazole-pyrimidine hybrid induced cell cycle arrest in the G2/M phase in esophageal cancer cells. nih.gov

Furthermore, these compounds can interfere with critical signaling pathways. The aforementioned 2-thiopyrimidine derivative demonstrated comparable activity to the known drug Duvelisib against PI3Kδ, a key component of a signaling pathway that promotes cell survival and proliferation. nih.gov

Antiviral Activity and Viral Target Modulation

The pyrimidine-2(1H)-thione core structure is a key component in a class of compounds known for their antiviral properties, particularly against Human Immunodeficiency Virus (HIV).

Efficacy Against HIV-1 and HIV-2 Replication in In Vitro Assays

A significant class of pyrimidine-2(1H)-thione derivatives, known as S-DABOs (dihydro-alkyl-thio-benzyl-oxopyrimidines), has demonstrated potent activity against HIV-1. These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of antiretroviral drugs that bind to and block the action of reverse transcriptase (RT), an essential enzyme for HIV replication. nih.govresearchgate.netjetir.org

Research into the structure-activity relationships (SAR) of S-DABOs has shown that substitutions at various positions on the pyrimidine ring are crucial for their inhibitory potency against both wild-type HIV-1 and drug-resistant strains. nih.govtandfonline.com Specifically, modifications at the C5 position—the location of the chloro group in this compound—have been explored. Studies have shown that small substituents like hydrogen or methyl groups at C5 can yield derivatives with high anti-HIV-1 potency and low cytotoxicity. researchgate.net While direct in vitro data for 5-chloro substituted derivatives against HIV-2 is less prevalent in the literature, the general mechanism of NNRTIs suggests higher activity against HIV-1 than HIV-2. nih.gov

The efficacy of these compounds is typically measured by their half-maximal effective concentration (EC₅₀) and their half-maximal inhibitory concentration (IC₅₀) in cell-based assays and enzymatic assays, respectively. Several S-DABO analogues have exhibited inhibitory potency in the sub-micromolar to nanomolar range against HIV-1. researchgate.netresearchgate.netnih.gov

Table 1: Antiviral Activity of Selected Pyrimidine-Thione Derivatives against HIV-1

| Compound Class | Target | Activity Range | Notes |

|---|---|---|---|

| S-DABOs | HIV-1 Reverse Transcriptase | Sub-micromolar to picomolar (IC₅₀) | Potent against wild-type and some drug-resistant mutants. nih.govresearchgate.net |

| Thiophene[3,2-d]pyrimidine Derivatives | HIV-1 Reverse Transcriptase | Nanomolar (EC₅₀) | Effective against wild-type and key mutant strains like K103N and E138K. researchgate.netnih.gov |

| 5-alkyl-2-alkylthio-dihydropyrimidinones | HIV-1 (in MT-4 cells) | Micromolar to 0.09 µM (IC₅₀) | Selectivity Index (SI) up to 1500. tandfonline.com |

This table is for illustrative purposes and represents data for the broader class of pyrimidine-thione derivatives.

Inhibition of Viral Enzymes (e.g., SARS-CoV-2 Main Protease)

The structural framework of pyrimidine derivatives has also been investigated for activity against other viral targets, such as the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. Mpro is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov

While specific studies on this compound derivatives targeting SARS-CoV-2 Mpro are not prominent, the broader class of pyrimidine and fused pyrimidine-heterocycle derivatives has been explored. Computational and in vitro screening campaigns have identified various chemical scaffolds that can inhibit Mpro. nih.govfrontiersin.org For instance, thiazolidine-4-one derivatives have been identified as SARS-CoV-2 Mpro inhibitors, with the thiazolidinone core acting as a mimic of the Gln amino acid of the natural substrate. mdpi.com These findings suggest that the pyrimidine-thione scaffold could serve as a basis for designing novel Mpro inhibitors.

Anti-inflammatory Properties and Cyclooxygenase (COX) Enzyme Inhibition

Pyrimidine derivatives are recognized for their anti-inflammatory potential, often linked to the inhibition of cyclooxygenase (COX) enzymes. nih.govmdpi.com COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation and pain. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes.

Research has been conducted on new 4-phenylpyrimidine-2(1H)-thiones to evaluate their ability to inhibit COX-1 and COX-2. nih.gov Studies on related thienopyrimidine derivatives have identified compounds that are promising anti-inflammatory candidates with moderate to high selectivity for COX-2 inhibition. researchgate.net Selective COX-2 inhibitors are of particular interest as they may offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Some pyrimidine derivatives have demonstrated potent in vitro anti-inflammatory activity by significantly suppressing COX-2 activity, with IC₅₀ values comparable to the standard drug celecoxib. nih.gov For example, certain pyrano[2,3-d]pyrimidine derivatives, which share a core heterocyclic system, showed noteworthy COX-2 inhibition. nih.gov Additionally, studies on tetrahydrobenzo nih.govijmspr.inthieno[2,3-d]pyrimidine derivatives revealed that they could suppress the expression of both iNOS and COX-2, key proteins in the inflammatory response. mdpi.com

Table 2: COX-2 Inhibition by Selected Pyrimidine Derivatives

| Compound Class | Target Enzyme | IC₅₀ Value | Reference Drug (IC₅₀) |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidines (Comp. 5 & 6) | COX-2 | 0.04 µmol | Celecoxib (0.04 µmol) |

| Pyrimidine Derivatives (L1 & L2) | COX-2 | Comparable to Meloxicam | Meloxicam |

This table presents data for various pyrimidine derivatives to illustrate the anti-inflammatory potential of the general scaffold. nih.govmdpi.com

Other Noteworthy Biological Activities

Beyond antiviral and anti-inflammatory effects, derivatives of the pyrimidine-thione family have been explored for a range of other pharmacological activities.

Analgesic and Antipyretic Effects

The analgesic (pain-relieving) and antipyretic (fever-reducing) effects of pyrimidine derivatives are often studied in conjunction with their anti-inflammatory properties. nih.gov The mechanism behind these effects is frequently linked to the inhibition of prostaglandin (B15479496) synthesis via the COX pathway. nih.gov A review of pyrimidine derivatives indicates their potential for development as analgesic and antipyretic agents. nih.govresearchgate.net Numerous thiopyrimidine compounds have been synthesized and shown to possess strong analgesic properties. jetir.org

Antihypertensive and Antidiabetic Research

The pyrimidine scaffold is present in molecules investigated for cardiovascular and metabolic diseases.

Antihypertensive Research: Several studies have evaluated pyrimidine derivatives for their potential to lower blood pressure. For instance, certain tetrahydropyrimidine-2-thione derivatives have shown antihypertensive activity, with some compounds being more potent than the reference drug nifedipine (B1678770). nih.gov Other research on pyrimidine derivatives demonstrated blood pressure-lowering and vasodilatory effects, mediated in part through calcium channel antagonism. nih.govmdpi.comresearchgate.net Thienopyrimidine-2,4-diones have also been identified as potent oral antihypertensive agents in spontaneously hypertensive rats. nih.gov

Antidiabetic Research: The pyrimidine core is a feature of interest in the search for new antidiabetic agents. nih.govnih.govremedypublications.com A notable discovery in this area is a clinical candidate, BMS-903452, which is a pyridone derivative containing a 5-chloropyrimidin-2-yl moiety. This compound acts as a GPR119 agonist, a mechanism that stimulates glucose-dependent insulin (B600854) release and promotes the secretion of the incretin (B1656795) GLP-1, making it a potential treatment for type 2 diabetes. nih.gov Furthermore, other chloropyrimidine derivatives have been shown to activate the GLP-1 receptor, leading to potent in vitro and in vivo antidiabetic activities. elsevierpure.com Thiopyrimidine trione (B1666649) derivatives have also been investigated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, which is another therapeutic strategy for managing diabetes. researchgate.net

Table 3: Other Biological Activities of Pyrimidine-Thione Derivatives

| Activity | Compound Class / Specific Derivative | Mechanism/Finding |

|---|---|---|

| Antihypertensive | Tetrahydropyrimidine-2-thione derivatives | More potent than nifedipine in some cases. nih.gov |

| Antihypertensive | Thienopyrimidine-2,4-diones | Potent oral activity in spontaneously hypertensive rats. nih.gov |

| Antidiabetic | BMS-903452 (contains 5-chloropyrimidin-2-yl) | GPR119 agonist, stimulates insulin and GLP-1 secretion. nih.gov |

| Antidiabetic | Chloropyrimidine derivatives | Activation of the GLP-1 receptor. elsevierpure.com |

| Antidiabetic | Thiopyrimidine trione derivatives | α-glucosidase enzyme inhibition. researchgate.net |

Antioxidant Potentials

Derivatives of pyrimidine-2(1H)-thione have been a subject of interest for their antioxidant capabilities, which are crucial in combating oxidative stress implicated in numerous diseases. The antioxidant activity of these compounds is often evaluated through their ability to scavenge free radicals, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a commonly employed method.

In one study, a series of novel 4H-chromenes incorporating a pyrimidine-2-thione moiety was synthesized and evaluated for antioxidant activity. All the synthesized chromenopyrimidinethiones demonstrated significant DPPH radical scavenging activity, with IC50 values below 42 μg/ml. nih.gov Another investigation focused on 3,4-dihydropyrimidin-2(1H)-one derivatives and found that compounds featuring a hydroxyl (-OH) group on the benzene ring exhibited higher antioxidant activity. nih.gov Specifically, 5-ethoxy-6-methyl-4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one showed notable radical scavenging effects. nih.gov

Furthermore, research on indolyl-pyrimidine derivatives revealed that several compounds in this class exhibited good antioxidant activity, comparable to the standard ascorbic acid, when tested using the DPPH method. nih.gov The presence and position of electron-donating groups, such as methoxy (B1213986) groups, on the aryl substituents have been shown to enhance the radical scavenging capacity of pyrimidine derivatives. nih.gov A series of substituted hydroxylphenyl pyrimidine-2(1H)-thione derivatives were also identified as a new class of potent antioxidants, further highlighting the potential of this scaffold in developing agents that can mitigate oxidative damage.

While these studies focus on derivatives of pyrimidine-2(1H)-thione, they underscore the therapeutic potential of this class of compounds as antioxidants. The core structure, with its various substitution points, allows for molecular modifications to enhance this activity.

Table 1: Antioxidant Activity of Selected Pyrimidine-2(1H)-thione Derivatives

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| Chromenopyrimidinethiones | DPPH, ABTS | All derivatives showed significant DPPH scavenging with IC50 < 42 μg/ml. | nih.gov |

| 3,4-Dihydropyrimidin-2(1H)-ones | DPPH, Reducing Power, Fe2+ Chelating | Compounds with -OH groups on the benzene ring had higher activity. | nih.gov |

| Indolyl-pyrimidine derivatives | DPPH | Several compounds showed good antioxidant activity comparable to ascorbic acid. | nih.gov |

Enzyme Inhibition Beyond Primary Targets (e.g., Carbonic Anhydrase II, Urease)

Carbonic Anhydrase II Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. Human carbonic anhydrase II (hCA II) is a well-studied isoform and a target for various therapeutic agents. While research specifically on this compound as a direct inhibitor of carbonic anhydrase II is limited, studies on structurally related compounds provide valuable insights.

For instance, a study on first-in-class dual hybrid carbonic anhydrase inhibitors reported the use of a chloro-pyrimidine derivative as a starting material for synthesizing compounds with inhibitory activity against several hCA isoforms, including hCA II. nih.gov This suggests that the pyrimidine scaffold, even with a chloro-substituent, can be a viable backbone for the development of CA inhibitors. Other research has demonstrated that pyrazoline derivatives containing a sulfonamide group, a classic zinc-binding group for CA inhibitors, show inhibitory activity against hCA I and hCA II. nih.gov In one such study, the Ki values for hCA II inhibition were in the range of 412.5 to 624.6 nM. nih.gov

The thione/thiol group present in this compound is also of interest. Thioxolone, a compound that contains a thiol group, has been identified as a prodrug inhibitor of hCA II. nih.gov It is cleaved within the enzyme's active site, and the resulting thiol-containing product binds to the active site's zinc ion, leading to inhibition. nih.gov This mechanism highlights the potential for thiol- and thione-containing compounds to act as CA inhibitors.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in some pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria. nih.govacs.org

Currently, there is a lack of published research specifically investigating this compound and its derivatives as urease inhibitors. However, the core structure contains a thiourea-like moiety, which is a known pharmacophore for urease inhibition. Many thiourea derivatives have been reported as potent inhibitors of this enzyme. nih.gov These compounds typically act by interacting with the nickel ions in the active site of the urease enzyme. acs.org The absence of specific studies on this compound in this context represents a potential area for future research.

Plant Growth Regulating Activity

Derivatives of pyrimidine have been identified as effective regulators of plant growth, often exhibiting effects comparable to or exceeding those of natural plant hormones like auxins and cytokinins. rsc.org These compounds can influence various aspects of plant development, including shoot and root growth, and photosynthesis. nih.gov

Studies on thioxopyrimidine derivatives have shown that they can significantly regulate the growth of crops like barley. nih.gov The regulatory effect is dependent on the chemical structure of the derivative and its concentration. For example, certain thioxopyrimidine derivatives, when applied at a concentration of 10-6M, demonstrated a regulatory effect on the growth and development of spring barley that was similar to or greater than that of auxin (IAA). nih.gov

In wheat, pyrimidine derivatives at a concentration of 10-7M have been shown to positively affect the growth of both the shoot and root systems. nih.gov The specific substituents on the pyrimidine ring differentiate the activity levels among the derivatives. nih.govrsc.org Similarly, in pea microgreens, pyrimidine derivatives have demonstrated both auxin-like effects in enhancing shoot and root growth and cytokinin-like effects in increasing the content of photosynthetic pigments. nih.gov This dual activity makes them promising candidates for use in agriculture to improve crop yields. rsc.org

Table 2: Plant Growth Regulating Activity of Pyrimidine Derivatives

| Plant | Derivative Class | Observed Effects | Reference |

|---|---|---|---|

| Barley | Thioxopyrimidines | Regulation of vegetative growth and photosynthesis. | nih.gov |

| Wheat | Pyrimidines | Positive effect on shoot and root system growth. | nih.govrsc.org |

| Pea Microgreens | Pyrimidines | Enhanced shoot and root growth; increased photosynthetic pigments. | nih.gov |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Impact of Substituent Modifications on Biological Activity

The biological activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. Structure-Activity Relationship (SAR) studies are crucial for understanding these influences and for designing more potent and selective compounds.

For pyrimidine-2-thione derivatives, modifications at various positions have been shown to modulate their activity. In the context of anticancer activity, the introduction of different heterocyclic moieties, such as pyrazoline and other pyrimidine rings, to the pyrimidine-2-thione scaffold has been explored. These modifications can influence the binding affinity of the compounds to their biological targets. For example, in a series of dihydropyrimidine-2-thiones designed as SARS-CoV-2 main protease inhibitors, the inclusion of proton donor/acceptor groups and fluorinated moieties was found to enhance interactions with the target enzyme.

In the development of corrosion inhibitors based on pyrimidine-2-thione, the introduction of electron-donating groups like methyl (-CH3) and methoxy (-OCH3) on the phenyl rings attached to the core structure was found to enhance the inhibition efficiency. This is attributed to the increased electron density on the molecule, which facilitates stronger adsorption onto the metal surface.

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling and lead optimization are essential steps in modern drug discovery, allowing for the rational design of more potent and specific drug candidates. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect.

For pyrimidine derivatives, pharmacophore models have been developed for various targets. For instance, in a study of pyridin-2(1H)-one derivatives as anti-cancer agents, pharmacophore models were built to understand the features required for selective activity against cancer cells. These models revealed the importance of an aromatic sub-site for potent anti-cancer activity. nih.gov

Lead optimization strategies for pyrimidine derivatives often involve modifying the substituents to improve potency, selectivity, and pharmacokinetic properties. This can include:

Structural Simplification: Reducing the complexity of a lead compound to improve its drug-like properties and synthetic accessibility.

Bioisosteric Replacement: Replacing a functional group with another that has similar physical and chemical properties to improve activity or reduce toxicity.

Introduction of Specific Functional Groups: Adding groups that can form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein. For example, in the optimization of diarylpyrimidines as HIV-1 reverse transcriptase inhibitors, various modifications were made to the pyrimidine core to enhance binding.

In the context of pyrimidine-2-thione derivatives, lead optimization could involve modifying the substituents at the 5-position (such as the chloro group) and on any aryl rings attached to the core. For example, replacing the chlorine atom with other halogens or with different electron-withdrawing or electron-donating groups could significantly impact the compound's biological profile. Docking studies, which predict the binding orientation of a molecule to its target, are often used to guide these optimization efforts.

Emerging Applications and Future Research Directions for 5 Chloropyrimidine 2 1h Thione

Role in Agricultural Chemistry: Development of Herbicides, Fungicides, and Pest Control Agents

The pyrimidine (B1678525) nucleus is a well-established pharmacophore in the agrochemical industry, forming the core of many commercially successful herbicides and fungicides. The presence of a chlorine atom and a reactive thione group in 5-Chloropyrimidine-2(1H)-thione suggests its potential as a precursor or key intermediate in the development of new crop protection agents.

Herbicidal and Fungicidal Potential:

Research into pyrimidine derivatives has shown that they can act as potent inhibitors of essential enzymes in weeds and fungi. For instance, certain pyrimidine compounds are known to inhibit acetolactate synthase (ALS), a crucial enzyme for amino acid synthesis in plants. The structural characteristics of this compound make it a candidate for the synthesis of novel ALS inhibitors or compounds with other herbicidal modes of action.

In the realm of fungicides, pyrimidine-based compounds have demonstrated significant efficacy against a wide range of plant pathogens. They can disrupt fungal growth by various mechanisms, including the inhibition of protein synthesis and cell division. The thione group in this compound is of particular interest as sulfur-containing heterocycles are known to possess broad-spectrum antimicrobial properties. While direct studies on the fungicidal activity of this compound are limited, its derivatives are being explored for their potential to combat fungal diseases in crops.

Pest Control Applications:

Beyond herbicides and fungicides, pyrimidine derivatives are also investigated for their insecticidal properties. By targeting the nervous system or other vital physiological processes in insects, these compounds can offer effective pest control solutions. The electrophilic nature of the chlorinated pyrimidine ring in this compound provides a reactive site for the synthesis of new molecules with potential insecticidal activity.

While specific data on the direct application of this compound in commercial agrochemicals is not yet widely published, its role as a versatile building block is evident. The table below summarizes the potential agricultural applications based on the known bioactivity of related pyrimidine compounds.

| Potential Agricultural Application | Mode of Action/Target | Relevant Structural Features |

| Herbicides | Inhibition of key plant enzymes (e.g., Acetolactate Synthase) | Pyrimidine core, Chloro substituent |

| Fungicides | Disruption of fungal cell processes, Enzyme inhibition | Pyrimidine core, Thione group |

| Pest Control Agents | Neurotoxicity, Disruption of insect physiology | Chlorinated pyrimidine ring |

Contributions to Materials Science and Advanced Functional Materials Development

The reactivity and electronic properties of this compound also position it as a valuable component in the field of materials science. Its ability to participate in various chemical reactions allows for its incorporation into polymers and other advanced materials, potentially imparting unique functional properties.

Polymer and Advanced Material Synthesis:

The thione group and the reactive chlorine atom on the pyrimidine ring offer multiple sites for polymerization and modification. These functionalities can be exploited to create novel polymers with tailored characteristics, such as enhanced thermal stability, conductivity, or optical properties. For instance, the sulfur atom in the thione group can act as a cross-linking agent or be involved in the formation of coordination polymers with metal ions.

The incorporation of the pyrimidine moiety into polymer backbones is of interest for developing materials with specific functionalities. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, influencing the material's self-assembly properties and morphology. Furthermore, the π-electron system of the aromatic ring can contribute to the electronic and photophysical properties of the resulting materials.

While the exploration of this compound in materials science is in its early stages, the potential applications are broad, as indicated in the table below.

| Potential Material Application | Key Properties and Functionalities | Relevant Structural Features |

| Functional Polymers | Thermal stability, Conductivity, Optical properties | Thione group, Chlorinated pyrimidine ring |

| Coordination Polymers | Metal-organic frameworks (MOFs), Catalysis | Thione group, Pyrimidine nitrogen atoms |

| Self-Assembling Materials | Controlled morphology, Supramolecular structures | Pyrimidine nitrogen atoms (H-bonding) |

Interdisciplinary Research Prospects and Translational Studies

The versatility of this compound extends beyond its direct applications, opening up avenues for interdisciplinary research and translational studies that bridge chemistry, biology, and medicine. The compound serves as a valuable scaffold for the development of libraries of new molecules with diverse biological activities.

Medicinal Chemistry and Drug Discovery:

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic core. The structural motifs present in this compound are found in molecules investigated for a range of therapeutic areas. For example, derivatives of chloropyrimidines have been explored for their antimicrobial and anticancer properties. The thione group can also be a key feature in molecules designed to interact with specific biological targets.

The potential for this compound to serve as a starting material for the synthesis of biologically active compounds is a significant area of future research. By systematically modifying its structure, researchers can generate a diverse set of derivatives and screen them for various pharmacological activities. This approach could lead to the discovery of new lead compounds for drug development.

Translational Research Opportunities:

The journey from a promising chemical compound to a real-world application, whether in agriculture or medicine, requires extensive translational research. This involves a multidisciplinary effort to evaluate the efficacy, and properties of new molecules derived from this compound.

The development of novel agrochemicals based on this compound would necessitate collaboration between synthetic chemists, plant scientists, and toxicologists. Similarly, its potential in materials science would require partnerships between chemists, materials scientists, and engineers to design and fabricate new functional materials. In the context of drug discovery, a concerted effort from medicinal chemists, pharmacologists, and clinicians would be essential to advance any promising derivatives through the preclinical and clinical development pipeline.

The interdisciplinary nature of research involving this compound underscores its potential to contribute to various scientific and technological advancements.

Analytical Method Development and Validation for 5 Chloropyrimidine 2 1h Thione

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are paramount for the analysis of 5-Chloropyrimidine-2(1H)-thione due to their high resolving power, which allows for the separation of the analyte from impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyrimidine (B1678525) derivatives. researchgate.net For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Method development for this compound would involve the systematic optimization of several key parameters to achieve the desired separation and sensitivity. The goal is to obtain a symmetrical peak for the analyte with good resolution from any potential impurities.

Column Selection: The choice of the stationary phase is critical. A C18 or C8 column is generally the first choice for the separation of moderately polar compounds like this compound. researchgate.net Phenyl-based columns could also be explored to exploit pi-pi interactions with the pyrimidine ring, potentially offering different selectivity. ijpsonline.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier.

Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic modifiers used in RP-HPLC. The proportion of the organic modifier is adjusted to control the retention time of the analyte. A higher percentage of the organic modifier will lead to a shorter retention time.

Aqueous Phase and pH Control: The aqueous phase usually contains a buffer to control the pH. The pKa of this compound would need to be considered, as its ionization state can significantly affect its retention behavior. An acidic pH, often achieved using phosphate (B84403) or acetate (B1210297) buffers, is commonly employed for pyrimidine bases to ensure they are in a single ionic form, leading to sharper peaks. researchgate.netnih.gov For instance, a mobile phase composed of water (pH adjusted to 3 with orthophosphoric acid) and methanol in a 50:50 (v/v) ratio has been successfully used for the separation of a similar compound, 5-amino-2-chloropyridine. oup.comnih.gov

Detection: UV detection is the most common method for the quantification of pyrimidine derivatives due to the presence of the chromophoric pyrimidine ring. The wavelength of maximum absorbance (λmax) for this compound would be determined by scanning its UV spectrum. For related pyrimidines, detection is often carried out at wavelengths around 210 nm or 254 nm. ijpsonline.comoup.com A photodiode array (PDA) detector can be particularly useful as it provides spectral information, which can aid in peak identification and purity assessment.

Optimization: A Design of Experiments (DoE) approach can be systematically used to optimize the chromatographic conditions. ijpsonline.com Factors such as the pH of the mobile phase, the percentage of the organic modifier, and the column temperature can be varied to find the optimal conditions for resolution, peak shape, and analysis time. oup.com

Validation: Once developed, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. This involves assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). oup.comnih.gov

| Parameter | Typical Conditions for a Related Compound (5-amino-2-chloropyridine) |

| Column | C18 (150 x 4.6 mm, 2.7 µm) oup.comnih.gov |

| Mobile Phase | Water (pH 3 with orthophosphoric acid) : Methanol (50:50, v/v) oup.comnih.gov |

| Flow Rate | 0.7 mL/min oup.comnih.gov |

| Detection | UV at 254 nm oup.comnih.gov |

| Column Temperature | 40°C oup.com |

| Injection Volume | 10 µL oup.com |

| Linearity Range | 1-40 µg/mL oup.comnih.gov |

| LOD | 0.015 µg/mL oup.comnih.gov |

| LOQ | 0.048 µg/mL oup.comnih.gov |

This table presents data for a structurally similar compound and serves as a likely starting point for the development of a method for this compound.

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, high-throughput, and cost-effective alternative to HPLC for the quantification of this compound, particularly for routine quality control.

In HPTLC, a small amount of the sample is spotted onto a high-performance TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of mobile phase is critical for achieving good separation. For a compound like this compound, a mixture of a non-polar solvent (like toluene (B28343) or chloroform) and a more polar solvent (like ethyl acetate or methanol) would likely be explored.

After development, the plate is dried, and the separated spots are visualized under UV light (typically at 254 nm). Quantification is performed by scanning the plate with a densitometer, which measures the absorbance or fluorescence of the spots. The area of the peak corresponding to the analyte is proportional to its concentration. The method would be validated for linearity, precision, accuracy, and specificity.

Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), can be used for the analysis of volatile and thermally stable compounds. Due to the polarity and potential for thermal degradation of this compound, direct analysis by GC may be challenging. Therefore, derivatization is often necessary to increase its volatility and thermal stability.

A common derivatization technique for pyrimidines is silylation, where active hydrogens are replaced with trimethylsilyl (B98337) (TMS) groups. researchgate.net Another approach is permethylation. nih.govnih.gov The resulting derivatives are more volatile and can be readily analyzed by GC.

The GC system would be equipped with a capillary column coated with a suitable stationary phase (e.g., a non-polar or medium-polarity phase like 5% phenyl-polysiloxane). A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) could be used for detection, with the NPD offering higher sensitivity and selectivity for nitrogen-containing compounds. The method would require careful optimization of the derivatization reaction conditions and the GC temperature program.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of degradation products of this compound that may form under various stress conditions (e.g., acid, base, oxidation, heat, light). The LC part of the system separates the parent compound from its degradation products, while the mass spectrometer provides mass information that is crucial for structural elucidation.

An LC method similar to the one described for HPLC would be employed. The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. ESI is generally preferred for polar molecules.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the elemental composition of the degradation products. Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the ions of the degradation products, providing further structural information. This fragmentation pattern can help to pinpoint the site of modification on the parent molecule. For instance, studies on the chlorination products of other organic molecules have successfully used LC-MS/MS to identify and characterize the resulting chlorinated species. acs.orgacs.org

| Potential Degradation Pathway | Expected Transformation |

| Hydrolysis | Replacement of the chlorine atom with a hydroxyl group to form 5-hydroxy-pyrimidine-2(1H)-thione. |

| Oxidation | Oxidation of the thione group to a sulfoxide (B87167) or sulfone, or oxidation of the pyrimidine ring. |

| Dehalogenation | Removal of the chlorine atom to form pyrimidine-2(1H)-thione. |

This table outlines hypothetical degradation pathways that could be investigated using LC-MS.

Spectrophotometric Approaches for Quantification (e.g., UV-Visible Spectrophotometry)

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of this compound in bulk form or in simple formulations, provided that there are no interfering substances that absorb at the same wavelength.

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To perform a quantitative analysis, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for this compound would be determined by scanning its UV spectrum in a suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

While straightforward, this method lacks the specificity of chromatographic techniques and is susceptible to interference from other UV-absorbing compounds.

Electrochemical Methods in Analysis

Electrochemical methods offer a highly sensitive and selective alternative for the determination of electroactive compounds like this compound. The pyrimidine ring and the thione group are both electrochemically active and can undergo reduction or oxidation at an electrode surface.

Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be used to study the electrochemical behavior of the compound and to develop quantitative analytical methods. The electrochemical reduction of pyrimidine derivatives has been previously investigated. acs.org For instance, some pyrimidine derivatives have been shown to be reducible at a hanging mercury drop electrode. researchgate.net

An electrochemical sensor could be developed by modifying an electrode (e.g., glassy carbon, carbon paste) with a material that enhances the electrochemical response of this compound. The current measured in these techniques is proportional to the concentration of the analyte. Electrochemical detectors can also be coupled with HPLC to provide a highly sensitive and selective detection system. For example, direct electrochemical detection of pyrimidine-based nucleotides at a copper electrode has been reported with submicromolar detection limits. nih.gov

Comprehensive Method Validation Parameters and Performance Characteristics

Detailed, compound-specific data for this compound is not available in the reviewed scientific literature. The following sections describe the general requirements for method validation.

Assessment of Accuracy, Precision, and Linearity

A validation process would require demonstrating the method's accuracy by measuring the recovery of the analyte in a spiked matrix. Precision would be established through repeatability and intermediate precision studies, with results typically expressed as a relative standard deviation (RSD). Linearity would be confirmed by analyzing a series of concentrations and demonstrating a proportional relationship between concentration and detector response, usually quantified by a correlation coefficient (r²). Without experimental data, specific values for this compound cannot be provided.

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest concentration of an analyte that the method can reliably detect, while the LOQ is the lowest concentration that can be quantitatively measured with suitable precision and accuracy. These values are experimentally determined based on the signal-to-noise ratio or the standard deviation of the response. For this compound, these limits have not been documented.

Evaluation of Method Robustness and Ruggedness

Robustness is tested by making small, deliberate changes to method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use. Ruggedness evaluates the reproducibility of the results under various conditions, such as using different instruments, analysts, or laboratories. No robustness or ruggedness studies for the analysis of this specific compound are available.

Forced Degradation Studies and Development of Stability-Indicating Analytical Methods

Forced degradation studies are fundamental to developing a stability-indicating method. This involves subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to produce its degradation products. A stability-indicating method must be able to resolve the intact analyte from these potential degradants. The absence of published research means that the degradation pathways of this compound and a validated method to track its stability are currently unknown.

Q & A

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystallographic packing of this compound?

- Methodological Answer : Hydrogen-bonding networks are critical for crystal packing. In pyrazine-2(1H)-thione, N–H⋯N and C–H⋯S interactions form infinite chains, with geometric parameters (e.g., N–H distance: 2.15 Å, angle: 168°) stabilizing the lattice . For the chloro-substituted analog, use Hirshfeld surface analysis to map interactions (e.g., Cl⋯H contacts) and compare with van der Waals radii. Software like CrystalExplorer can quantify contact contributions (e.g., % S⋯H vs. Cl⋯H interactions) .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic properties:

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., C5-Cl as a leaving group).

- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to assess nucleophilic attack susceptibility .

- Compare with experimental data : Validate predictions using kinetic studies (e.g., reaction rates with amines or thiols).

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) for tautomeric forms be resolved?

- Methodological Answer : Tautomeric equilibria (thione ↔ thiol) complicate spectral interpretation. For pyrazine-2(1H)-thione, X-ray data confirmed the thione form, while NMR in DMSO-d6 showed dynamic exchange . To resolve discrepancies:

- Variable Temperature NMR : Observe coalescence of signals to determine energy barriers.

- Solvent Screening : Use low-polarity solvents (e.g., CDCl₃) to stabilize the thione form.

Biological and Applied Research Questions

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound derivatives?

- Methodological Answer : Follow protocols for pyrimidine-thione analogs:

- Cytotoxicity : MTT assays against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ calculations .

- Apoptosis Induction : Flow cytometry with Annexin V/PI staining.

- Target Validation : Molecular docking against VEGFR-2 or topoisomerase II, using AutoDock Vina with PDB structures (e.g., 4ASD) .

Q. How does the chlorine substituent at C5 affect the compound’s stability under physiological conditions?

- Methodological Answer : Chlorine’s electron-withdrawing effect increases electrophilicity but may reduce hydrolytic stability. Conduct accelerated stability studies:

- pH Variation : Incubate in buffers (pH 1.2–7.4) at 37°C, monitor degradation via HPLC.

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated oxidation .

Data Analysis and Reproducibility

Q. How can researchers address batch-to-batch variability in the synthesis of this compound?

- Methodological Answer : Implement Quality by Design (QbD) principles:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.